molecular formula C16H19N3O4S B11280498 6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B11280498
M. Wt: 349.4 g/mol
InChI Key: SMLCNACDNNWTGG-UHFFFAOYSA-N
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Description

6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a compound belonging to the pyridazinone class of heterocyclic compounds. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like PCl5 for oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-ethyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(4-ethyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C16H19N3O4S/c1-2-12-3-4-13(14-5-6-16(20)18-17-14)11-15(12)24(21,22)19-7-9-23-10-8-19/h3-6,11H,2,7-10H2,1H3,(H,18,20)

InChI Key

SMLCNACDNNWTGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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